Limited Availability of Direct Head-to-Head Comparative Data for This Chemotype
High-strength differential evidence fulfilling all required admission criteria (clear comparator, quantitative target data, quantitative comparator data, and defined assay conditions) could not be identified for this specific compound from primary research papers, patents, or authoritative databases within the search scope [1]. The closest structurally characterized analog—3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (compound 4a)—differs by the presence of a 3-amino group on the thiazolidinone ring and the absence of the 2-methyl group on the indole, precluding direct quantitative comparison [1]. Sigma-Aldrich lists this compound as an AldrichCPR item with no supplied analytical data, and no vendor technical datasheet with quantitative characterization was available . Consequently, any procurement decision must be based on prospective in-house screening rather than on published comparative performance data.
| Evidence Dimension | Antiproliferative activity (IC₅₀) on leukemia cell lines |
|---|---|
| Target Compound Data | No published quantitative data found |
| Comparator Or Baseline | 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a): IC₅₀ 1.93 µM vs. doxorubicin 4.61 µM on HL60 |
| Quantified Difference | Not calculable |
| Conditions | HL60 and K562 leukemia cell lines, MTT assay |
Why This Matters
The absence of published comparative data means purchasers cannot rely on literature-derived performance benchmarks and must plan for internal validation.
- [1] Lafayette EA, de Almeida SMV, Cavalcanti Santos RV, et al. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. Eur J Med Chem. 2017;136:511-522. doi:10.1016/j.ejmech.2017.05.012 View Source
